Cas no 113722-81-9 (2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one)

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one is a synthetic organic compound featuring a phenalenone core structure substituted with a chloro group and a 3-hydroxypropylamino moiety. This compound is of interest in medicinal and materials chemistry due to its potential as a building block for bioactive molecules or functional materials. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxypropylamino) groups enhances its reactivity, enabling selective modifications for targeted applications. Its structural features suggest utility in fluorescence studies, photodynamic therapy, or as an intermediate in heterocyclic synthesis. The hydroxyl group further allows for derivatization or conjugation, broadening its applicability in research and development contexts.
2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one structure
113722-81-9 structure
Product Name:2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one
CAS No:113722-81-9
MF:C16H14ClNO2
MW:287.740863323212
CID:106098
PubChem ID:329752754
Update Time:2025-10-31

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one
    • 1H-Phenalen-1-one,2-chloro-6-[(3-hydroxypropyl)amino]-
    • 2-CHLORO-6-(3-HYDROXYPROPYL)AMINO-1H-PHENALEN-1-ONE
    • 2-chloro-6-(3-hydroxypropylamino)phenalen-1-one
    • 2-Chloro-6-[(3-hydroxypropyl)-amino]-1H-phenalen-1-one
    • 1H-Phenalen-1-one,2-chloro-6-[(3-hydroxypropyl)amino]
    • 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
    • 2-chloro-6-[(3-hydroxypropyl)amino]phenalen-1-one
    • Phenalemine510
    • 24879_FLUKA
    • PHENALEMINE 625
    • 2-CHLORO-6-(3-HYDROXYPROPYLAMINO)-1-
    • ZINC02023399
    • PHENALEMINE 510
    • 2-chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one
    • SR-01000078286
    • MFCD00226953
    • DTXSID40391808
    • 1H-Phenalen-1-one, 2-chloro-6-[(3-hydroxypropyl)amino]-
    • AKOS000265874
    • 2-chloro-6-(3-hydroxypropylamino)-1H-phenalen-1-one
    • 113722-81-9
    • 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone, for HPLC derivatization
    • SR-01000078286-1
    • MDL: MFCD00226953
    • Inchi: 1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2
    • InChI Key: HRTMJRGKWDPJHI-UHFFFAOYSA-N
    • SMILES: ClC1C(C2=CC=CC3=C(C=CC(C=1)=C32)NCCCO)=O

Computed Properties

  • Exact Mass: 287.07100
  • Monoisotopic Mass: 287.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Melting Point: ~205 °C (dec.)
  • PSA: 49.33000
  • LogP: 3.48310

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:8
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one Pricemore >>

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Additional information on 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one

Professional Introduction to 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one (CAS No. 113722-81-9)

2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one, a compound with the chemical formula C₁₆H₁₈ClN₂O₂, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both chloro and amine functional groups, along with a hydroxypropyl side chain, makes it a versatile intermediate for the synthesis of more complex molecules. In this comprehensive overview, we delve into the structural characteristics, synthetic pathways, and the latest research applications of this compound.

The molecular structure of 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one consists of a phenalenone core substituted with a chloro group at the 2-position and an amine group at the 6-position, which is further modified by a 3-hydroxypropyl side chain. This arrangement imparts unique reactivity and binding properties, making it a valuable building block in medicinal chemistry. The phenalenone scaffold itself is known for its stability and ability to participate in various organic transformations, including condensation reactions and metal coordination.

In terms of synthesis, 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one can be prepared through multi-step organic reactions that involve the functionalization of a benzene derivative. One common synthetic route involves the condensation of an appropriate phenol derivative with an amine-bearing aldehyde or ketone, followed by chlorination and subsequent introduction of the hydroxypropyl group. These steps require careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to optimize the synthetic pathway.

The significance of this compound in pharmaceutical research has been highlighted by several recent studies. For instance, researchers have explored its potential as a precursor in the synthesis of novel antitumor agents. The amine and hydroxypropyl groups on the molecule allow for further derivatization into more complex structures that can interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory activity against specific kinases, making them promising candidates for further development.

Another area where 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one has shown promise is in the development of antimicrobial agents. The phenalenone core is known to exhibit phototoxic properties when exposed to light, which can lead to the destruction of microbial cells. By incorporating functional groups such as chloro and hydroxypropyl, researchers aim to enhance these properties while also improving solubility and bioavailability. Recent work has demonstrated that certain derivatives of this compound can effectively inhibit the growth of resistant bacterial strains when tested in vitro.

The role of this compound in material science is also emerging as an important area of study. Its ability to form coordination complexes with transition metals has led to investigations into its use as a ligand or catalyst in various organic transformations. These complexes have shown promise in applications ranging from polymerization reactions to green chemistry processes that aim to reduce waste and energy consumption. The versatility of 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one makes it an attractive candidate for further exploration in this field.

The future directions for research on 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one are numerous and exciting. As our understanding of biological systems continues to grow, new opportunities for drug discovery are emerging. By leveraging the structural features of this compound, researchers hope to develop novel therapeutics that address unmet medical needs. Additionally, advancements in synthetic methodologies will likely enable more efficient production processes, making it more accessible for industrial applications.

In conclusion, 2-Chloro-6-((3-hydroxypropyl)amino)-1H-phenalen-1-one (CAS No. 113722-81-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a valuable tool for researchers seeking innovative solutions in drug development and industrial applications. As ongoing studies continue to uncover new possibilities for this molecule, its importance in modern chemistry is set to grow even further.

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